Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[(E)-4-methylpent-2-enoyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-4-16-12(15)9-7-17-11(13-9)10(14)6-5-8(2)3/h5-8H,4H2,1-3H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMCSYZGDZAHMF-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(=O)C=CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CSC(=N1)C(=O)/C=C/C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route for Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate involves the reaction of 4-methylpent-2-enal with thiazole-4-carboxylic acid ethyl ester[2][2]. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation[2][2].
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazole ring allows for substitution reactions, where different substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmacological agent with antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique aromatic properties[][2].
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
- The 4-methylpent-2-enoyl group introduces a branched, unsaturated chain, reducing structural similarity to aryl-substituted analogs (e.g., phenyl, bromophenyl). This may alter solubility and metabolic stability.
Antitumor Activity
- Ethyl 2-aminothiazole-4-carboxylates: Derivatives like 5a and 5b (CAS: N/A) showed IC₅₀ values of 0.72 μM and 1.55 μM, respectively, against HCT-116 colorectal cancer cells, comparable to methotrexate (IC₅₀: 0.7 μM) .
- Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate (CAS: 132089-38-4): Exhibited moderate activity against leukemia cell lines (IC₅₀: ~5 μM) .
- This compound: No direct antitumor data reported, but its enoyl group may modulate β-catenin or kinase pathways, similar to other α,β-unsaturated thiazoles .
Antioxidant and Antimicrobial Activity
- Ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate (2g): Demonstrated 84.46% free radical scavenging activity (FRSA) and 269.08 μg AAE/mg total antioxidant capacity (TAC) .
Biological Activity
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its ability to interact with various biological targets, including enzymes and proteins. The presence of the 4-methylpent-2-enoyl group enhances its chemical properties, making it a unique candidate for biological studies.
The mechanism of action of this compound primarily involves:
- Enzyme Inhibition : The thiazole moiety can bind to the active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways, leading to various biological effects.
- Redox Reactions : The compound may participate in redox reactions, influencing cellular oxidative states and contributing to its biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Its ability to modulate inflammatory pathways may position it as a candidate for developing anti-inflammatory drugs.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of thiazole derivatives found that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, confirming the compound's potential as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
